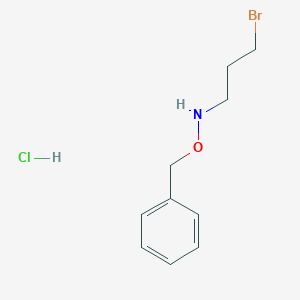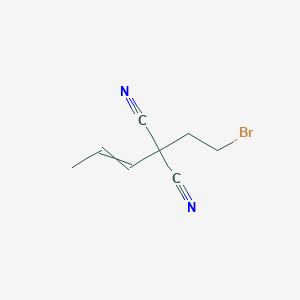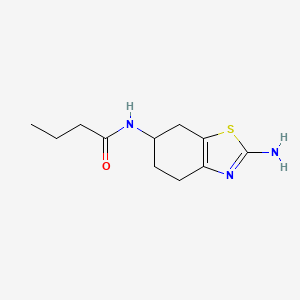
2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position, along with an ethan-1-ol moiety at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate halide with sodium azide.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Functional Group Modification: The resulting triazole is further functionalized to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.
類似化合物との比較
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure with a carboxylic acid group.
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of an ethan-1-ol moiety.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-methanol: Similar structure with a methanol group.
Uniqueness
2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
645391-63-5 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
2-(5-methyl-2-phenyltriazol-4-yl)ethanol |
InChI |
InChI=1S/C11H13N3O/c1-9-11(7-8-15)13-14(12-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3 |
InChIキー |
XXYWNBHQYNSSPG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=C1CCO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)

![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)


![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)
![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)
![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-](/img/structure/B12589165.png)
![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
